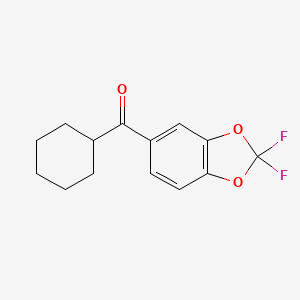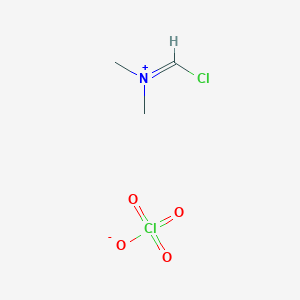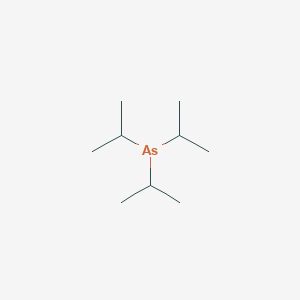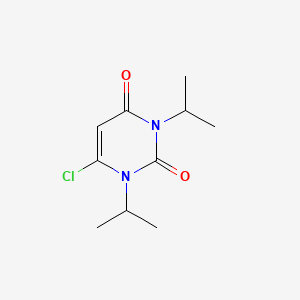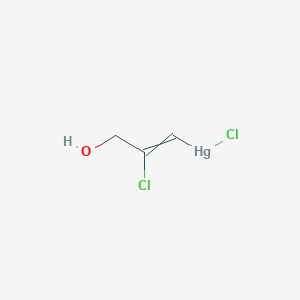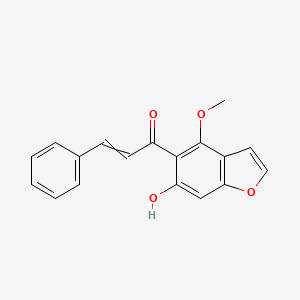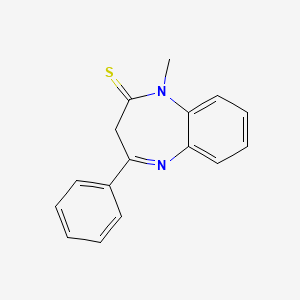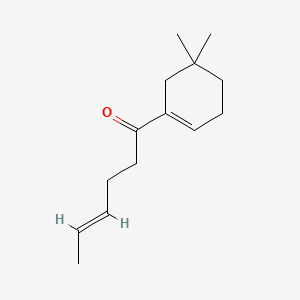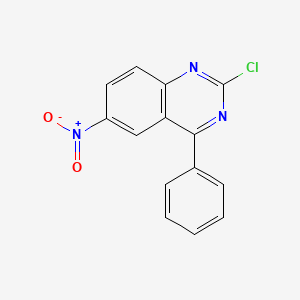
2-Chloro-6-nitro-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitro-4-phenylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-4-phenylquinazoline typically involves the nitration of 2-chloro-4-phenylquinazoline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency . The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-nitro-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often used.
Major Products
Applications De Recherche Scientifique
2-Chloro-6-nitro-4-phenylquinazoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-6-nitro-4-phenylquinazoline and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors . For example, some quinazoline derivatives inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Chloro-6-nitro-4-phenylquinazoline is unique due to the presence of both a nitro group and a chlorine atom on the quinazoline ring. This combination allows for diverse chemical modifications and potential biological activities . The nitro group provides a site for reduction reactions, while the chlorine atom can be substituted with various nucleophiles, enabling the synthesis of a wide range of derivatives .
Propriétés
Numéro CAS |
57370-28-2 |
|---|---|
Formule moléculaire |
C14H8ClN3O2 |
Poids moléculaire |
285.68 g/mol |
Nom IUPAC |
2-chloro-6-nitro-4-phenylquinazoline |
InChI |
InChI=1S/C14H8ClN3O2/c15-14-16-12-7-6-10(18(19)20)8-11(12)13(17-14)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
GYTPXLRERYNOMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Solubilité |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



